

AS-605240 selectivity for PI3K γ over PI3K α , β , and δ isoforms

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Compound of Interest

Compound Name: AS-605240
Cat. No.: B7852547

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AS-605240: A Comparative Guide to PI3K Isoform Selectivity

AS-605240 is a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K), demonstrating significant selectivity for the γ isoform over the α , β , and δ isoforms. This guide provides an objective comparison of its inhibitory activity, supported by experimental data and protocols, for researchers, scientists, and drug development professionals. Dysregulation of the PI3K/Akt/mTOR pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making isoform-selective inhibitors like **AS-605240** valuable research tools.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Inhibitory Activity and Selectivity

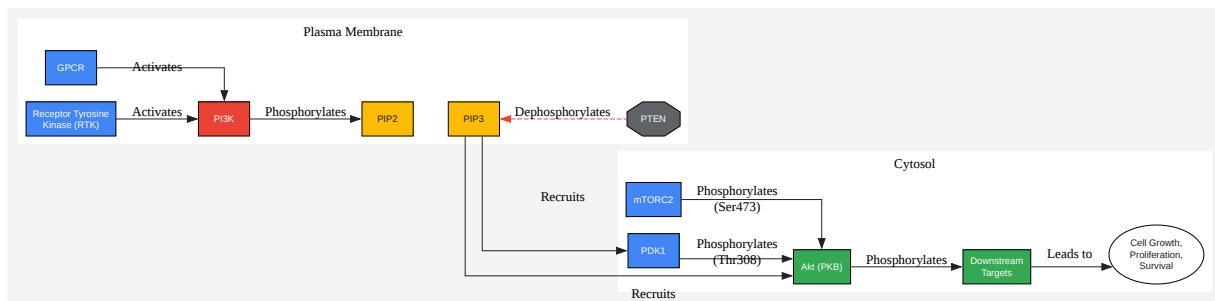
The inhibitory potency of **AS-605240** against Class I PI3K isoforms is typically determined through cell-free biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clear preference for PI3K γ . **AS-605240** is approximately 7.5-fold more selective for PI3K γ than for PI3K α , and over 30-fold more selective compared to PI3K β and PI3K δ .[\[5\]](#)

PI3K Isoform	IC50 (nM)
PI3K γ	8[5][6][7][8]
PI3K α	60[5][6][7][8]
PI3K β	270[5][6][8]
PI3K δ	300[5][6][8]

Table 1: Comparative IC50 values of **AS-605240** across Class I PI3K isoforms in cell-free assays.

PI3K Signaling Pathway

The PI3K signaling pathway is a critical intracellular cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[9][10] The pathway is initiated by the activation of cell surface receptors, like receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2][11] This activation recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][11] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[2] The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1 and mTORC2.[2][11] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating the cellular response.[1][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2]

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Caption: The PI3K/Akt signaling cascade.

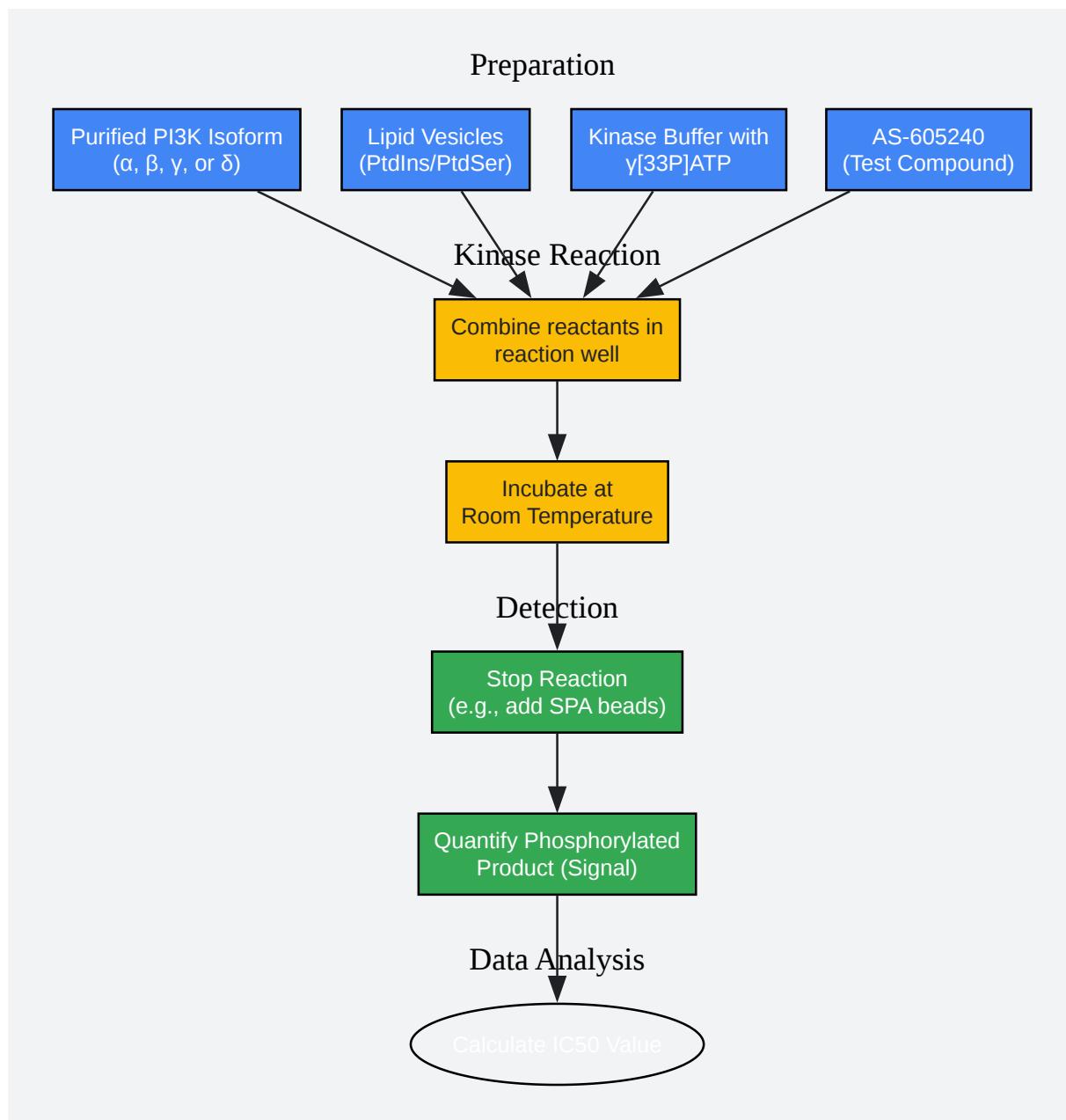
Experimental Protocols

The selectivity of **AS-605240** was determined using in vitro PI3K lipid kinase assays, which measure the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns). The general workflow involves incubating the specific PI3K isoform with the lipid substrate, radiolabeled ATP, and varying concentrations of the inhibitor.

General Workflow: In Vitro PI3K Lipid Kinase Assay

- **Reaction Setup:** Purified recombinant human PI3K isoforms (α , β , γ , or δ) are incubated in a kinase buffer at room temperature.
- **Component Addition:** The reaction mixture contains lipid vesicles (PtdIns and PtdSer), $\gamma^{33}P$ ATP, and the inhibitor (**AS-605240**) or a vehicle control (DMSO). The concentrations of ATP and lipids are optimized for each isoform.

- Incubation: The kinase reaction is allowed to proceed for a set duration.
- Termination & Detection: The reaction is stopped, and the amount of phosphorylated product is quantified. For PI3Ky, this is achieved by adding Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product and generate a detectable signal.^[5]



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Caption: Workflow for PI3K lipid kinase assay.

Isoform-Specific Assay Conditions:

- PI3K γ Assay:
 - Enzyme: 100 ng human PI3K γ .
 - Substrates: Lipid vesicles containing 18 μ M PtdIns and 250 μ M PtdSer; 15 μ M ATP with γ [33P]ATP.
 - Buffer: Includes 10 mM MgCl₂ and 0.1% Na Cholate.[\[5\]](#)
- PI3K α Assay:
 - Enzyme: 60 ng PI3K α .
 - Substrates: Lipid vesicles containing 212 μ M PtdIns and 58 μ M PtdSer; 89 μ M ATP with γ [33P]ATP.
 - Buffer: Does not contain Na Cholate.[\[5\]](#)
- PI3K δ Assay:
 - Enzyme: 90 ng PI3K δ .
 - Substrates: Lipid vesicles containing 100 μ M PtdIns and 170 μ M PtdSer; 65 μ M ATP with γ [33P]ATP.
 - Buffer: Contains 1 mM MgCl₂ and no Na Cholate. The reaction is stopped after 2 hours.[\[5\]](#)

These detailed protocols highlight the specific conditions under which the selectivity of **AS-605240** was robustly characterized, providing a clear basis for its classification as a PI3K γ -selective inhibitor.

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References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of isoform-selective inhibitors of PI3K in a series of propeller-shaped compounds [morressier.com]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. encyclopedia.pub [encyclopedia.pub]
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